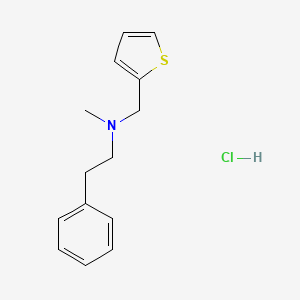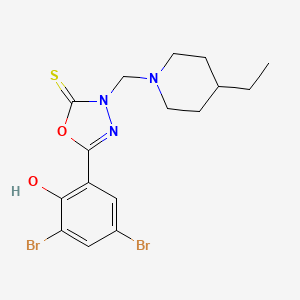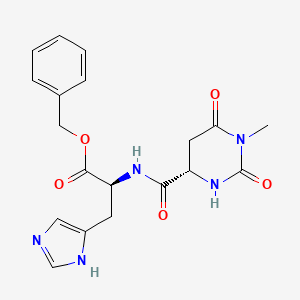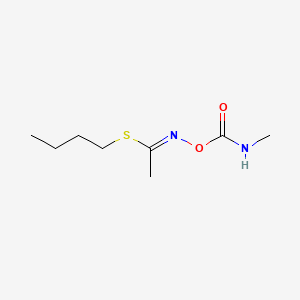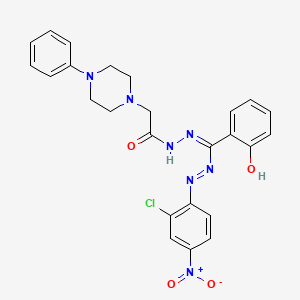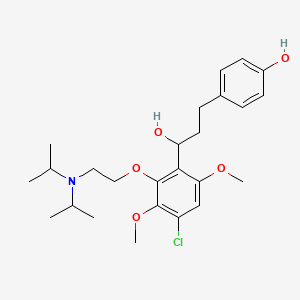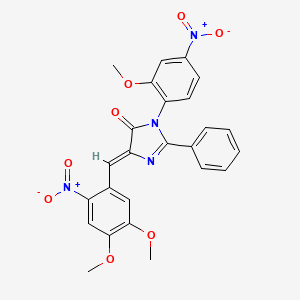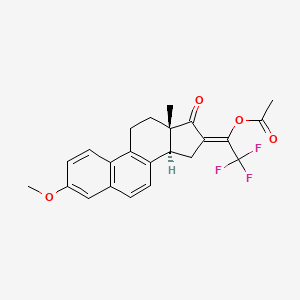
16-(1-(Acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one typically involves the following steps:
Starting Material: The synthesis begins with an appropriate estrane derivative.
Introduction of Trifluoroethylidene Group:
Methoxylation: The methoxy group is introduced via a methylation reaction using a suitable methylating agent.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Purification steps such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one has several scientific research applications:
Biology: Studied for its potential biological activities, including hormone receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, such as hormone receptors. The trifluoroethylidene group enhances its binding affinity and selectivity towards these receptors, leading to modulation of hormonal pathways. The methoxy group contributes to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A natural hormone with a similar estrane skeleton but lacking the trifluoroethylidene and methoxy groups.
Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the C17 position.
Mestranol: Another synthetic derivative with a methoxy group at the C3 position.
Uniqueness
16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical and biological properties. This group enhances its stability, binding affinity, and selectivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2691-81-8 |
|---|---|
Fórmula molecular |
C23H21F3O4 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
[(1Z)-2,2,2-trifluoro-1-[(13S,14S)-3-methoxy-13-methyl-17-oxo-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-16-ylidene]ethyl] acetate |
InChI |
InChI=1S/C23H21F3O4/c1-12(27)30-21(23(24,25)26)18-11-19-17-6-4-13-10-14(29-3)5-7-15(13)16(17)8-9-22(19,2)20(18)28/h4-7,10,19H,8-9,11H2,1-3H3/b21-18-/t19-,22-/m0/s1 |
Clave InChI |
YIODTVGTQJKFMM-QGPSGZEKSA-N |
SMILES isomérico |
CC(=O)O/C(=C\1/C[C@H]2C3=C(CC[C@@]2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)/C(F)(F)F |
SMILES canónico |
CC(=O)OC(=C1CC2C3=C(CCC2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


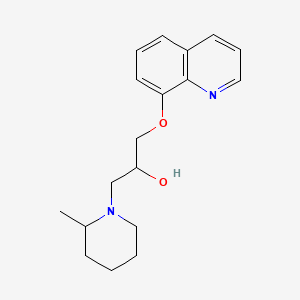
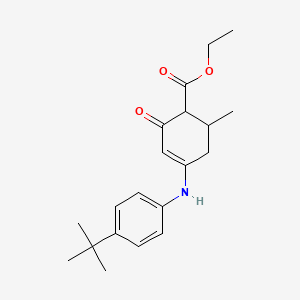
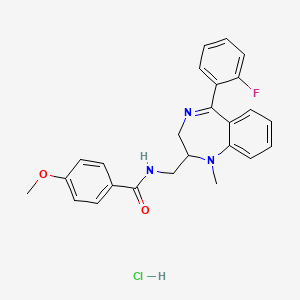
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
